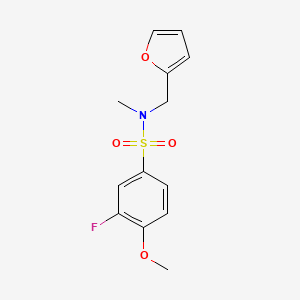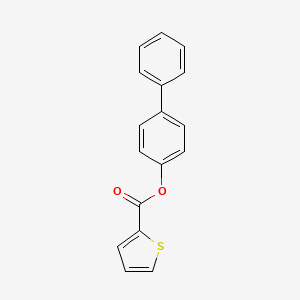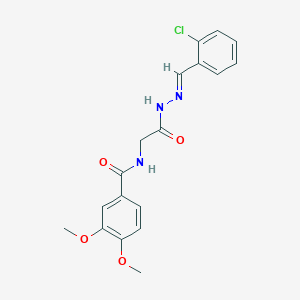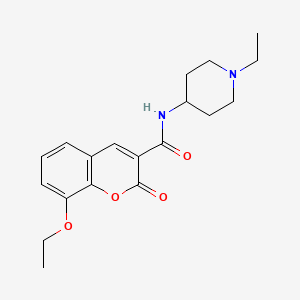![molecular formula C23H25N3O2 B11115441 2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11115441.png)
2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with a morpholine and methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the 2-methylphenyl group through a Friedel-Crafts acylation reaction. The morpholine group can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the carboxamide linkage through amide bond formation reactions, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or quinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The carboxamide linkage provides stability and specificity in binding to proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)quinoline: Similar quinoline core but lacks the morpholine and carboxamide groups.
[(2-methylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine: Contains similar substituents but different core structure.
Uniqueness
2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is unique due to its combination of a quinoline core with both a morpholine and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C23H25N3O2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-(2-methylphenyl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H25N3O2/c1-17-6-2-3-7-18(17)22-16-20(19-8-4-5-9-21(19)25-22)23(27)24-10-11-26-12-14-28-15-13-26/h2-9,16H,10-15H2,1H3,(H,24,27) |
InChI Key |
HUDNWVUWPFFMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]benzene-1,2-diyl bis(4-bromobenzoate)](/img/structure/B11115366.png)
![(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B11115369.png)


![N-(3,5-dimethoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11115408.png)

![3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B11115414.png)
![N-(2-Methoxy-5-methylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B11115420.png)

![2-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B11115446.png)
![2-amino-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11115448.png)
![O-{4-[(4-chlorophenyl)carbamoyl]phenyl} [4-(dimethylamino)phenyl]carbamothioate](/img/structure/B11115458.png)
![7-(4-Chlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11115465.png)
